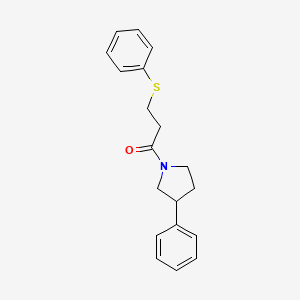

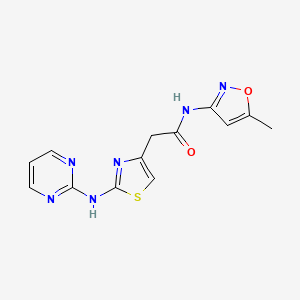

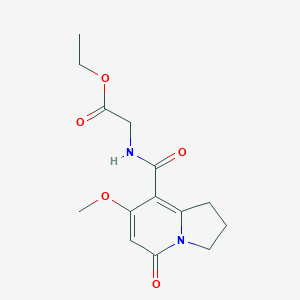

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing properties. Phenylpiracetam has been studied extensively for its potential use in treating cognitive impairments, memory loss, and other neurological disorders.

Aplicaciones Científicas De Investigación

Green Synthesis of Heterocycles

A study by Almansour et al. (2015) demonstrated a novel one-pot green synthesis of dispirooxindolopyrrolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides. This research signifies the importance of developing environmentally friendly synthetic pathways for complex heterocyclic compounds, potentially including derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Almansour et al., 2015).

Synthesis of Substituted Pyrrolines

Sorgi et al. (2003) explored N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines. This research highlights the synthetic versatility of pyrrolidine derivatives in constructing complex organic molecules, which may include the synthesis of compounds structurally related to "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Sorgi et al., 2003).

Kinetic Resolution and Application

Shimizu et al. (1996) discussed the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol. This study underscores the importance of chiral intermediates in synthesizing biologically active molecules and could inspire research into the synthesis and application of chiral derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Shimizu et al., 1996).

Structure-based Drug Discovery

Duan et al. (2019) detailed the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research exemplifies the potential of structure-based design in discovering and optimizing drug candidates, potentially relevant to derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Duan et al., 2019).

Conducting Polymer Applications

Yin and Zheng (2012) reviewed the controlled synthesis and energy applications of one-dimensional conducting polymer nanostructures, highlighting the significance of polymers in advancing energy technologies. While not directly related to "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one," this research indicates the broader context in which related organic compounds can contribute to material science and engineering (Yin & Zheng, 2012).

Propiedades

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c21-19(12-14-22-18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUGMLXZLKYEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide](/img/structure/B2645945.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2645948.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2645954.png)